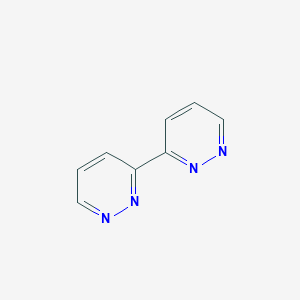

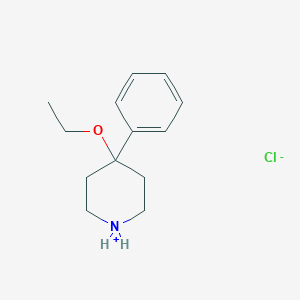

![molecular formula C6H5N3 B159089 Imidazo[1,2-b]pyridazin CAS No. 766-55-2](/img/structure/B159089.png)

Imidazo[1,2-b]pyridazin

Übersicht

Beschreibung

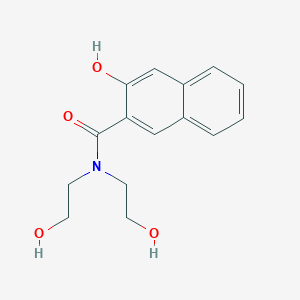

Imidazo[1,2-b]pyridazine is a fused heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties. This compound consists of an imidazole ring fused to a pyridazine ring, forming a unique structure that is often explored for its potential as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Explored for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

Target of Action

Imidazo[1,2-b]pyridazine primarily targets the interleukin (IL)-17A and transforming growth factor-β activated kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .

Mode of Action

Imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A and TAK1 . It interacts with these targets, inhibiting their activity and resulting in changes in the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of IL-17A and TAK1 by Imidazo[1,2-b]pyridazine affects several biochemical pathways. IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage . TAK1 is involved in the signaling of pro-inflammatory cytokines including IL-12, IL-23, and type 1 interferon (IFN) .

Pharmacokinetics

It’s worth noting that compounds with lower clog p values exhibit good activity compared to compounds with higher clog p values .

Result of Action

The inhibition of IL-17A and TAK1 by Imidazo[1,2-b]pyridazine leads to a reduction in the inflammatory response, which can be beneficial in the treatment of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . In addition, it has been found to have excellent activities against multiple myeloma .

Action Environment

The action, efficacy, and stability of Imidazo[1,2-b]pyridazine can be influenced by various environmental factors. It’s important to note that like any organic compound, it should be handled and stored appropriately .

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-b]pyridazine has been found to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of IL-17A, a major pathological cytokine secreted from Th17 cells . This interaction plays a key role in chronic inflammation and autoimmune diseases .

Cellular Effects

Imidazo[1,2-b]pyridazine has shown significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the growth of multiple myeloma cell lines .

Molecular Mechanism

The molecular mechanism of Imidazo[1,2-b]pyridazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the hinge region of kinases, dictating kinase selectivity and potency .

Metabolic Pathways

Imidazo[1,2-b]pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on its metabolic pathways are still needed.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Imidazo[1,2-b]pyridazine can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyridazine with an appropriate aldehyde under acidic conditions. Another method includes the use of multicomponent reactions, where an aldehyde, an amine, and an isocyanide react together to form the imidazo[1,2-b]pyridazine core .

Industrial Production Methods: In industrial settings, the synthesis of imidazo[1,2-b]pyridazine often employs scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods enhance the yield and purity of the final product while reducing reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation and alkylation reactions are frequently performed using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in chloroform for halogenation.

Major Products:

Oxidation: Formation of imidazo[1,2-b]pyridazine N-oxides.

Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.

Substitution: Formation of halogenated or alkylated imidazo[1,2-b]pyridazine.

Vergleich Mit ähnlichen Verbindungen

- Imidazo[1,2-a]pyridine

- Imidazo[1,2-c]pyrimidine

- Imidazo[1,5-a]pyridine

Comparison: Imidazo[1,2-b]pyridazine is unique due to its specific ring fusion and the presence of nitrogen atoms in the pyridazine ring, which confer distinct electronic properties and reactivity. Compared to imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine exhibits enhanced kinase inhibition activity, making it a more potent candidate for therapeutic applications .

Eigenschaften

IUPAC Name |

imidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVRXITWWZGKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227408 | |

| Record name | Imidazo(1,2-b)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-55-2, 146233-39-8 | |

| Record name | Imidazo(1,2-b)pyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-b)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZO[1,2-B]PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Imidazol[1,2-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZO(1,2-B)PYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the imidazo[1,2-b]pyridazine scaffold attractive for drug discovery?

A1: The imidazo[1,2-b]pyridazine scaffold offers several advantages in drug discovery:

- Structural Versatility: The scaffold can be readily functionalized at various positions, enabling the exploration of diverse chemical space and fine-tuning of physicochemical properties. [, , , , , ]

- Hydrogen Bonding Potential: The presence of multiple nitrogen atoms within the ring system provides opportunities for hydrogen bonding interactions with biological targets. [, , ]

- Bioisosterism: Imidazo[1,2-b]pyridazines can serve as bioisosteres for other heterocyclic systems, potentially offering improved pharmacological profiles. [, ]

Q2: How do substituents on the imidazo[1,2-b]pyridazine ring influence its biological activity?

A2: The nature and position of substituents on the imidazo[1,2-b]pyridazine core significantly impact its interactions with biological targets and subsequent activity. Studies have demonstrated the following:

- Position 2: Aryl or alkyl substituents at the 2-position often enhance activity against certain targets, such as protein kinases and acetylcholinesterase. [, , ]

- Position 3: Introduction of methoxy, acylaminomethyl, or dimethylaminomethyl groups at the 3-position can modulate activity towards central nervous system targets. [, ]

- Position 6: Substituents at the 6-position, including benzylamino, methoxybenzylamino, chloro, and phenoxy groups, have been shown to impact binding affinity to central and peripheral benzodiazepine receptors. [, ]

Q3: Which biological targets have been explored for imidazo[1,2-b]pyridazine derivatives?

A3: Research has identified imidazo[1,2-b]pyridazine derivatives as potential modulators of a wide range of biological targets, including:

- Protein Kinases: Imidazo[1,2-b]pyridazines have shown promising activity against various kinases, including PIM kinases, [] VEGFR2, [] CLK1, [] DYRK1A, [] PfCLK1, [] TAK1, [] and FLT3. [] This highlights their potential as anticancer agents.

- Benzodiazepine Receptors: Derivatives with varying substituents have demonstrated binding affinity for both central and peripheral-type benzodiazepine receptors, suggesting potential applications in anxiety, epilepsy, and sleep disorders. [, ]

- Acetylcholinesterase (AChE): Certain imidazo[1,2-b]pyridazines exhibit potent AChE inhibitory activity, suggesting potential in treating neurodegenerative disorders like Alzheimer's disease. []

- Amyloid Plaques: Some derivatives display binding affinity for amyloid plaques, indicating potential as diagnostic tools or therapeutic agents for Alzheimer's disease. []

Q4: What are the downstream effects of inhibiting these biological targets with imidazo[1,2-b]pyridazine derivatives?

A4: The downstream effects are target-dependent and vary depending on the specific compound and its mechanism of action:

- Kinase Inhibition: Inhibition of specific kinases can disrupt various cellular processes, including cell signaling, proliferation, and survival. For example, inhibiting FLT3-ITD has shown efficacy in preclinical models of acute myeloid leukemia. []

- Benzodiazepine Receptor Modulation: Modulation of benzodiazepine receptors can impact GABAergic neurotransmission, leading to anxiolytic, sedative, hypnotic, or anticonvulsant effects. [, ]

- Acetylcholinesterase Inhibition: AChE inhibition can increase acetylcholine levels in the synaptic cleft, potentially improving cognitive function in neurodegenerative disorders. []

Q5: What are the common synthetic routes for preparing imidazo[1,2-b]pyridazines?

A5: Several synthetic approaches have been employed to construct the imidazo[1,2-b]pyridazine core:

- Tschitschibabin Reaction: Condensation of a 3-aminopyridazine with an α-halocarbonyl compound is a widely used method. [, ]

- Cyclocondensation: Reaction of suitably substituted pyridazines with α-halo ketones or aldehydes followed by cyclization represents another approach. [, ]

- Multicomponent Reactions: These reactions offer efficient one-pot procedures for generating diverse imidazo[1,2-b]pyridazine libraries. []

Q6: How can imidazo[1,2-b]pyridazines be further functionalized after the core structure is formed?

A6: Post-cyclization modifications allow for the introduction of diverse substituents and the fine-tuning of pharmacological properties:

- Electrophilic Aromatic Substitution: Reactions like halogenation, nitration, and sulfonylation can be employed to introduce functional groups directly onto the imidazo[1,2-b]pyridazine ring. []

- Nucleophilic Aromatic Substitution: Halogenated intermediates can undergo substitution with various nucleophiles, including amines and thiols, to further diversify the scaffold. []

- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enable the introduction of aryl and alkynyl substituents, respectively. []

Q7: What spectroscopic techniques are commonly used to characterize imidazo[1,2-b]pyridazines?

A7: Several spectroscopic methods are employed to elucidate the structure of these compounds:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the connectivity and environment of atoms within the molecule. [, ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and provides insight into the elemental composition. []

- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule based on their characteristic absorption bands. []

Q8: What is known about the pharmacokinetic properties of imidazo[1,2-b]pyridazines?

A8: While pharmacokinetic data for the entire class is limited, studies on specific derivatives have revealed promising properties:

- Oral Bioavailability: Some imidazo[1,2-b]pyridazines exhibit good oral bioavailability, a desirable characteristic for drug candidates. [, ]

- Blood-Brain Barrier Penetration: Certain derivatives demonstrate the ability to cross the blood-brain barrier, making them suitable for targeting central nervous system disorders. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.